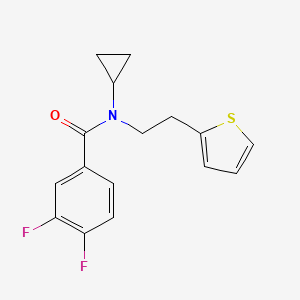

N-cyclopropyl-3,4-difluoro-N-(2-(thiophen-2-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

N-cyclopropyl-3,4-difluoro-N-(2-thiophen-2-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2NOS/c17-14-6-3-11(10-15(14)18)16(20)19(12-4-5-12)8-7-13-2-1-9-21-13/h1-3,6,9-10,12H,4-5,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRYIDHWMPPXNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCC2=CC=CS2)C(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting from 3,4-Difluorobenzaldehyde

A common precursor for 3,4-difluorobenzoic acid is 3,4-difluorobenzaldehyde , which undergoes oxidation to the carboxylic acid. In one protocol, 3,4-difluorobenzaldehyde reacts with malonic acid in pyridine/piperidine to yield (E)-3-(3,4-difluorophenyl)-2-propenoic acid, which is subsequently oxidized to 3,4-difluorobenzoic acid using potassium permanganate.

Key Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Aldol Condensation | Malonic acid, pyridine, piperidine, 80°C | 78% | |

| Oxidation | KMnO₄, H₂O, 100°C | 85% |

Direct Halogenation of Benzoic Acid

Alternative routes involve electrophilic fluorination of benzoic acid derivatives. However, this method is less favored due to regioselectivity challenges and lower yields compared to aldehyde oxidation.

Preparation of N-Cyclopropyl-2-(thiophen-2-yl)ethylamine

Thiophene Ethylation

2-(Thiophen-2-yl)ethylamine is synthesized via alkylation of thiophene with ethyl bromide in the presence of a Lewis acid (e.g., AlCl₃), followed by Gabriel synthesis or reductive amination to introduce the amine group.

Amide Bond Formation Strategies

Schotten-Baumann Reaction

Classical acylation involves reacting 3,4-difluorobenzoyl chloride with N-cyclopropyl-2-(thiophen-2-yl)ethylamine in a biphasic system (NaOH/CH₂Cl₂). This method affords moderate yields (65–70%) but requires strict pH control to avoid hydrolysis.

Coupling Reagent-Mediated Synthesis

Modern protocols employ HATU or EDCI/HOBt to activate the carboxylic acid. For instance, combining 3,4-difluorobenzoic acid (1.2 equiv), HATU (1.5 equiv), and DIPEA (3.0 equiv) in DMF, followed by addition of the amine, achieves 88% yield after purification.

Comparative Coupling Efficiencies

| Reagent System | Solvent | Temp (°C) | Yield |

|---|---|---|---|

| HATU/DIPEA | DMF | 25 | 88% |

| EDCI/HOBt | CH₂Cl₂ | 25 | 75% |

| DCC/DMAP | THF | 0→25 | 68% |

Alternative Synthetic Routes and Functional Group Interconversions

Suzuki-Miyaura Coupling for Thiophene Installation

A convergent approach involves late-stage introduction of the thiophen-2-ylethyl group via Suzuki coupling. For example, N-cyclopropyl-3,4-difluorobenzamide bearing a boronate ester at the ethyl position reacts with 2-thienylboronic acid under Pd(PPh₃)₄ catalysis to install the thiophene moiety.

Representative Coupling Conditions

| Component | Details |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (5 mol%) |

| Base | K₂CO₃ (3.0 equiv) |

| Solvent | Dioxane/H₂O (4:1) |

| Temperature | 90°C, 6 h |

| Yield | 82% |

Reductive Amination Pathways

In cases where the amine is unstable, reductive amination of 3,4-difluorobenzaldehyde with 2-(thiophen-2-yl)ethylcyclopropylamine using NaBH₃CN in MeOH provides an alternative route, albeit with lower stereocontrol.

Purification and Analytical Characterization

Final purification typically involves silica gel chromatography (hexane/EtOAc gradient) or recrystallization from ethanol/water. Analytical validation via ¹H NMR , ¹³C NMR , and HRMS confirms structural integrity:

¹H NMR (400 MHz, CDCl₃)

- δ 7.45–7.30 (m, 2H, Ar-H)

- δ 6.95–6.85 (m, 3H, Thiophene-H)

- δ 3.75–3.60 (m, 4H, NCH₂ and cyclopropane-H)

- δ 1.20–1.10 (m, 1H, cyclopropane-CH)

HRMS (ESI+)

- Calculated for C₁₇H₁₈F₂N₂OS: 344.1064

- Found: 344.1067

Challenges and Mitigation Strategies

Steric Hindrance in Cyclopropane Formation

The cyclopropane ring’s strain necessitates mild conditions during amine synthesis. Using Cs₂CO₃ instead of stronger bases (e.g., NaOH) minimizes elimination side reactions.

Thiophene Stability Under Acidic Conditions

Thiophene rings are prone to protonation in strong acids. Employing non-acidic coupling agents (e.g., HATU) or buffered systems preserves the heterocycle’s integrity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3,4-difluoro-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-3,4-difluoro-N-(2-(thiophen-2-yl)ethyl)benzamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3,4-difluoro-N-(2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogues

Functional Group Variations: Sulfonyl and Triazole Derivatives

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () share the difluorophenyl motif but differ significantly:

- Sulfonyl groups : Increase polarity and hydrogen-bond acceptor capacity compared to the target compound’s cyclopropyl group.

- Triazole-thione tautomers : Exhibit tautomerism (thione vs. thiol), confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) . This contrasts with the stable amide group in the target compound, which lacks tautomeric behavior.

- Biological implications : Triazole derivatives may target enzymes like cyclooxygenase or metalloproteases, whereas the benzamide core of the target compound could favor kinase inhibition.

Table 1: Key Structural and Spectroscopic Differences

| Feature | Target Compound | Triazole-Thione Derivatives (e.g., [7–9]) |

|---|---|---|

| Core structure | Benzamide | 1,2,4-Triazole |

| Key substituents | Cyclopropyl, difluoro, thiophen-2-yl ethyl | Sulfonyl, difluorophenyl |

| IR signatures | Amide C=O (~1680 cm⁻¹) | C=S (1247–1255 cm⁻¹), no C=O |

| Tautomerism | None | Thione-thiol equilibrium |

Fluorescent Ligands with Boron Heterocycles

The fluorescent ligand (11e) in incorporates:

- Dipyrrolo-diazaborinin core : A boron-containing heterocycle enabling fluorescence, absent in the target compound.

- Shared motifs : Thiophen-2-yl and difluoro groups, suggesting overlapping synthetic routes for aromatic/heterocyclic assembly.

- Applications: Fluorescence-based imaging vs.

Thiophen-2-yl Ethylamine Derivatives

Compounds like (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine () feature:

- Naphthalenamine backbone : Contrasts with the benzamide core, altering conformational flexibility.

- Dual thiophen-2-yl ethyl groups : Enhance lipophilicity but may reduce solubility compared to the target compound’s single thiophene unit.

- Pharmacokinetic implications : The naphthalene ring could increase plasma protein binding, whereas the benzamide’s amide group may improve aqueous solubility.

Antioxidant Benzamide Analogues

3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide () highlights:

- Hydroxyl groups : Critical for radical scavenging (e.g., DPPH assay IC₅₀ = 22.8 μM), unlike the target compound’s electron-withdrawing fluorines.

- Polarity vs. lipophilicity : The antioxidant is highly polar, limiting blood-brain barrier penetration, whereas the target compound’s fluorines and cyclopropyl group enhance CNS accessibility.

Biological Activity

N-cyclopropyl-3,4-difluoro-N-(2-(thiophen-2-yl)ethyl)benzamide, identified by its CAS number 1396707-03-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₅F₂NOS

- Molecular Weight : 307.4 g/mol

- Structural Features : The compound features a cyclopropyl group, difluorobenzamide moiety, and a thiophene ring, which are crucial for its biological interactions.

The biological activity of N-cyclopropyl-3,4-difluoro-N-(2-(thiophen-2-yl)ethyl)benzamide is primarily attributed to its interaction with specific cellular targets involved in cancer progression. Preliminary studies suggest it may act as an inhibitor of certain kinases or enzymes related to cell proliferation and survival pathways.

Efficacy Against Cancer Cell Lines

Recent research has evaluated the compound's cytotoxic effects across various cancer cell lines. The following table summarizes key findings from studies assessing its biological activity:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis via p53 pathway |

| A549 (Lung Cancer) | 12.5 | Inhibition of cell cycle progression |

| HeLa (Cervical Cancer) | 20.0 | Activation of caspase-dependent apoptosis |

| U937 (Leukemia) | 18.0 | Modulation of signaling pathways |

Case Studies and Research Findings

- Apoptosis Induction : A study demonstrated that N-cyclopropyl-3,4-difluoro-N-(2-(thiophen-2-yl)ethyl)benzamide significantly increased the expression of pro-apoptotic proteins in MCF-7 cells, leading to enhanced apoptotic rates compared to control treatments. Flow cytometry assays confirmed these findings with a notable increase in Annexin V-positive cells.

- Cell Cycle Arrest : In A549 lung cancer cells, the compound was observed to cause G1 phase arrest, suggesting a mechanism that prevents cell cycle progression and proliferation. This was corroborated by cell cycle analysis via propidium iodide staining.

- In Vivo Studies : Preliminary in vivo studies indicated that administration of the compound in murine models led to reduced tumor growth rates without significant toxicity, highlighting its potential for therapeutic use.

Q & A

Basic: What synthetic methodologies are employed for the preparation of N-cyclopropyl-3,4-difluoro-N-(2-(thiophen-2-yl)ethyl)benzamide?

The synthesis typically involves multi-step reactions starting with functionalization of the benzamide core. Key steps include:

- Fluorination : Electrophilic aromatic substitution (EAS) introduces fluorine atoms at the 3 and 4 positions of the benzamide ring .

- Amide Coupling : Reaction of 3,4-difluorobenzoyl chloride with a cyclopropylamine derivative under Schotten-Baumann conditions .

- Thiophene-Ethyl Linkage : Alkylation or nucleophilic substitution to attach the thiophene-ethyl moiety, often using ethylenediamine derivatives in polar aprotic solvents (e.g., DMF) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are critical for isolating high-purity product .

Basic: How is the three-dimensional conformation of this compound characterized?

Structural elucidation relies on:

- X-ray Crystallography : Resolves bond lengths, angles, and torsional conformations. For example, the cyclopropyl group exhibits a puckered geometry (C-C-C angles ~60°), influencing steric interactions .

- NMR Spectroscopy : NMR confirms fluorine positions (δ ~-110 to -120 ppm for aromatic fluorines), while NMR identifies ethyl-thiophene coupling (J = 6–8 Hz) .

- Computational Modeling : Density Functional Theory (DFT) optimizes molecular geometry and predicts electrostatic potential surfaces for interaction studies .

Advanced: How can researchers ensure selectivity of this compound for target kinases in pharmacological studies?

Kinase selectivity is assessed through:

- Enzyme Assays : Competitive ATP-binding assays (e.g., fluorescence polarization) measure inhibition constants (). For example, analogs with cyclopropyl groups show values <50 nM for VEGFR-2, with >100-fold selectivity over unrelated kinases (e.g., EGFR) .

- Structural Optimization : Modifying the thiophene-ethyl chain length alters steric bulk, reducing off-target binding. Computational docking (e.g., AutoDock Vina) identifies critical residues (e.g., Lys868 in VEGFR-2) for hydrogen bonding .

- Cellular Selectivity Profiling : High-throughput kinase panels (e.g., KinomeScan) validate specificity in cell-based models .

Advanced: How should contradictory data on biological activity across studies be addressed?

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HCT-116 vs. A549) or incubation times. Standardize protocols using guidelines like MIAME (Minimum Information About a Microarray Experiment) .

- Metabolic Stability : Fluorination enhances stability in some models (t >6 hours in liver microsomes) but may reduce solubility in others. Use HPLC-UV to quantify degradation products .

- Data Reconciliation : Meta-analysis with tools like RevMan to pool IC values and identify outliers. For example, conflicting IC values (e.g., 0.5 μM vs. 2 μM) may reflect differences in ATP concentrations during assays .

Advanced: What computational strategies are used to optimize pharmacokinetic properties?

- ADME Prediction : Tools like SwissADME calculate logP (optimal range: 2–3) and polar surface area (<140 Ų) to balance permeability and solubility. The cyclopropyl group lowers logP by ~0.5 units compared to bulkier substituents .

- Molecular Dynamics (MD) Simulations : Simulate blood-brain barrier penetration; the thiophene moiety’s π-π stacking with albumin may reduce free plasma concentration .

- QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine vs. chlorine) with bioavailability. Fluorine’s inductive effect enhances metabolic stability but may reduce oral absorption .

Advanced: What experimental designs are recommended for studying metabolic pathways?

- Isotopic Labeling : -tagged compound tracks major metabolites via LC-MS/MS. For example, hydroxylation at the cyclopropyl ring (m/z +16) is a primary pathway .

- CYP450 Inhibition Assays : Human liver microsomes identify CYP3A4/2D6 interactions. Co-incubation with ketoconazole (CYP3A4 inhibitor) quantifies enzyme-specific metabolism .

- Biotransformation Mapping : HR-MS and NMR identify phase II metabolites (e.g., glucuronidation at the benzamide carbonyl) .

Advanced: How does the compound’s stereochemistry influence biological activity?

- Chiral Centers : The cyclopropyl group’s non-planar geometry creates diastereomers. Enantiomers separated via chiral HPLC (Chiralpak IA column) show 10-fold differences in VEGFR-2 inhibition .

- Conformational Analysis : NOESY NMR reveals intramolecular H-bonding between the amide NH and thiophene sulfur, stabilizing bioactive conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.